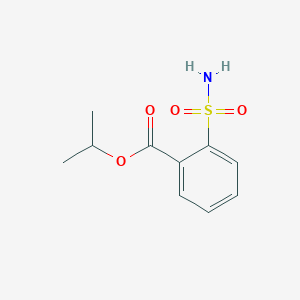

propan-2-yl 2-sulfamoylbenzoate

Description

Propriétés

Numéro CAS |

14065-41-9 |

|---|---|

Formule moléculaire |

C10H13NO4S |

Poids moléculaire |

243.28 g/mol |

Nom IUPAC |

propan-2-yl 2-sulfamoylbenzoate |

InChI |

InChI=1S/C10H13NO4S/c1-7(2)15-10(12)8-5-3-4-6-9(8)16(11,13)14/h3-7H,1-2H3,(H2,11,13,14) |

Clé InChI |

UADGDKCDJALXDM-UHFFFAOYSA-N |

SMILES |

CC(C)OC(=O)C1=CC=CC=C1S(=O)(=O)N |

SMILES canonique |

CC(C)OC(=O)C1=CC=CC=C1S(=O)(=O)N |

Autres numéros CAS |

14065-41-9 |

Origine du produit |

United States |

Méthodes De Préparation

Phosgene-Mediated Isocyanate Route

Patent EP0034431A2 (2002) describes an alternative pathway using phosgene to convert propan-2-yl 2-sulfamoylbenzoate into its isocyanate derivative . Although the target compound serves as an intermediate, the synthesis details are instructive:

-

Starting Material : Propan-2-yl 2-sulfamoylbenzoate (60.7 g, 0.25 mol) is suspended in dry xylene.

-

Reagents : n-Butyl isocyanate (25.0 g, 0.25 mol) and 1,4-diazabicyclo octane (DABCO) as a catalyst.

-

Conditions : Phosgene is bubbled through the refluxing solution (135–175°C) for 2 hours.

-

Outcome : Infrared spectroscopy confirms isocyanate formation (2250 cm⁻¹ absorption), with the product isolated via solvent evaporation .

This method highlights the use of phosgene, a toxic gas requiring stringent safety measures. The patent emphasizes catalytic amounts of tertiary amines (e.g., DABCO) to accelerate the reaction, achieving completion within 1–24 hours. However, environmental and safety concerns limit its industrial scalability.

Copper-Catalyzed Sulfamoylation Adaptations

Drawing from CN105439915A (2015), a copper-catalyzed method for methyl 2-methoxy-5-sulfamoylbenzoate offers insights into adapting sulfamoylation for propan-2-yl esters . The protocol involves:

-

Substrate : 2-Chlorobenzoic acid isopropyl ester.

-

Reagents : Sodium aminosulfinate (1.05–1.2 equiv) and cuprous bromide (5 mol%).

-

Conditions : Tetrahydrofuran (THF) solvent at 60°C for 12 hours.

-

Workup : Decolorization with activated carbon, filtration, and vacuum drying.

While this method avoids phosgene, substituting it with safer sulfinating agents, the yield and purity of propan-2-yl 2-sulfamoylbenzoate remain unverified. The use of Cu(I) catalysts aligns with green chemistry principles, but substrate specificity (e.g., methoxy vs. isopropyl groups) may require optimization.

Comparative Analysis of Preparation Methods

| Method | Reagents | Catalyst | Temperature | Time | Key Advantages | Limitations |

|---|---|---|---|---|---|---|

| Classical Sulfamoylation | Chlorosulfonic acid, NH₃ | None | 0–25°C | 6–12 h | High selectivity | Corrosive reagents, low scalability |

| Phosgene-Mediated | Phosgene, n-butyl isocyanate | DABCO | 135–175°C | 2–24 h | Rapid reaction | Toxicity, hazardous waste |

| Copper-Catalyzed | NaSO₂NH₂, CuBr | Cuprous bromide | 60°C | 12 h | Environmentally friendly | Unverified yields for target compound |

Mechanistic Insights and Reaction Optimization

The sulfamoylation step common to all methods involves the displacement of a leaving group (e.g., chloride) by the sulfamoyl moiety. In the classical route, ammonia acts as the nucleophile, whereas the copper-catalyzed method utilizes sodium aminosulfinate (NaSO₂NH₂) as a sulfamoyl source. Density Functional Theory (DFT) studies on analogous sulfamoylations suggest that electron-withdrawing groups on the benzoate ring enhance reaction rates by stabilizing transition states .

Optimization strategies include:

-

Solvent Selection : Xylene and THF are preferred for high-boiling points and compatibility with sulfamoylating agents .

-

Catalyst Loading : DABCO at 0.1–1 mol% minimizes side reactions in phosgene-mediated routes .

-

Temperature Control : Maintaining 60°C in copper-catalyzed reactions balances kinetics and decomposition risks .

Industrial Scalability and Environmental Considerations

The phosgene-based method, while efficient, faces regulatory hurdles due to its environmental footprint. In contrast, the copper-catalyzed approach aligns with green chemistry metrics, generating NaCl as the sole by-product . Pilot-scale trials would require addressing:

-

Catalyst Recovery : CuBr separation via filtration or ion-exchange resins.

-

Solvent Recycling : THF recovery through distillation.

-

Waste Management : Neutralization of residual chlorinated by-products.

Analyse Des Réactions Chimiques

Types of Reactions: propan-2-yl 2-sulfamoylbenzoate can undergo various chemical reactions, including:

Oxidation: The ester group can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the ester group into alcohols.

Substitution: The sulfamoyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products:

Oxidation: Benzoic acid derivatives.

Reduction: Alcohol derivatives.

Substitution: Various substituted benzoic acid esters depending on the nucleophile used.

Applications De Recherche Scientifique

propan-2-yl 2-sulfamoylbenzoate has several applications in scientific research:

Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of more complex molecules.

Biology: Investigated for its potential antimicrobial and antifungal properties.

Medicine: Explored for its potential use in drug development, particularly for its antimicrobial activity.

Industry: Utilized in the formulation of various industrial products, including preservatives and plasticizers.

Mécanisme D'action

The mechanism of action of propan-2-yl 2-sulfamoylbenzoate involves its interaction with biological membranes and enzymes. The ester group allows the compound to permeate cell membranes, while the sulfamoyl group can interact with specific enzymes, inhibiting their activity. This dual action contributes to its antimicrobial properties by disrupting cellular processes in microorganisms .

Comparaison Avec Des Composés Similaires

Comparative Analysis with Structurally Related Compounds

To contextualize the properties of propan-2-yl 2-sulfamoylbenzoate, it is compared below with two structurally related compounds: propyl 4-hydroxybenzoate (a paraben) and propan-2-yl N-(2-hydroxyethyl)-N,P-dimethylphosphonamidoate (a phosphonamidoate derivative).

Structural and Functional Group Comparison

Table 1: Key Structural and Functional Properties

| Compound Name | CAS | Molecular Formula | Molecular Weight (g/mol) | Functional Groups |

|---|---|---|---|---|

| Propan-2-yl 2-sulfamoylbenzoate | 14065-41-9 | C₁₀H₁₃NO₄S | 243.28 | Benzoate ester, sulfamoyl (-SO₂NH₂) |

| Propyl 4-hydroxybenzoate | 94-13-3 | C₁₀H₁₂O₃ | 180.21 | Paraben (4-hydroxybenzoate ester) |

| Propan-2-yl phosphonamidoate* | N/A† | C₇H₁₈NO₃P | 195.16 | Phosphonamidoate, isopropyl ester, hydroxyethyl |

†CAS for the phosphonamidoate is ambiguously reported in the evidence .

Key Observations:

This difference influences solubility and biological interactions . The phosphonamidoate compound contains a phosphorus center, which may confer higher reactivity (e.g., hydrolysis susceptibility) compared to the sulfonamide and paraben derivatives .

Molecular Weight and Complexity :

- Propan-2-yl 2-sulfamoylbenzoate has the highest molecular weight (243.28 g/mol), attributable to the sulfamoyl group’s additional nitrogen and sulfur atoms.

Key Insights:

Physicochemical Properties and Stability

- Solubility : The sulfamoyl group enhances hydrophilicity in propan-2-yl 2-sulfamoylbenzoate compared to the more lipophilic paraben.

- Stability : Phosphonamidoates are prone to hydrolysis due to the electrophilic phosphorus center, whereas sulfamoylbenzoates and parabens exhibit greater stability under physiological conditions .

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of propan-2-yl 2-sulfamoylbenzoate to improve yield and purity?

- Methodological Answer : Synthesis optimization involves refluxing o-sulfamoylbenzoic acid with tin(II) chloride dihydrate and sodium carbonate in a solvent mixture (acetone:methanol:water, 1:1:1). Adjusting pH to 12 with aqueous ammonia and recrystallizing from aqueous methanol enhances purity . Parallel reactions with varying stoichiometry, temperature, and solvent ratios can identify optimal conditions. Monitoring via thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC) ensures reaction progression and purity validation .

Q. What spectroscopic and chromatographic techniques are essential for characterizing propan-2-yl 2-sulfamoylbenzoate?

- Methodological Answer : Nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C) confirms proton and carbon environments, while infrared (IR) spectroscopy identifies functional groups (e.g., sulfonamide N–H stretches at ~3300 cm⁻¹). High-resolution mass spectrometry (HRMS) validates molecular weight. HPLC with UV detection quantifies purity, and X-ray diffraction (XRD) resolves crystal packing and hydrogen-bonding motifs .

Q. How does the crystal structure of propan-2-yl 2-sulfamoylbenzoate inform its molecular interactions?

- Methodological Answer : Single-crystal XRD using SHELXL reveals intramolecular hydrogen bonds (e.g., S(5) and S(7) rings) and intermolecular N–H···O interactions forming R₂²(8) motifs. Graph set analysis (Bernstein et al., 1995) classifies hydrogen-bonding patterns, which influence solubility and stability. OLEX2 visualizes layered structures extending along crystallographic axes .

Advanced Research Questions

Q. What advanced crystallographic methods resolve hydrogen-bonding ambiguities in propan-2-yl 2-sulfamoylbenzoate?

- Methodological Answer : High-resolution XRD datasets (e.g., synchrotron sources) combined with SHELXL refinement (anisotropic displacement parameters, twin-law corrections) resolve disorder in hydrogen-bond networks. Electron density maps (Fo-Fc) identify weak interactions. Computational tools like CrystalExplorer model energy frameworks to quantify interaction strengths .

Q. How can researchers address discrepancies between experimental and computational data for propan-2-yl 2-sulfamoylbenzoate’s stability?

- Methodological Answer : Discrepancies in stability predictions (e.g., density functional theory (DFT) vs. thermogravimetric analysis (TGA)) require cross-validation. DFT calculations (B3LYP/6-311+G**) model thermodynamic stability, while experimental TGA profiles assess decomposition temperatures. Discrepancies may arise from solvation effects or crystal packing not captured in gas-phase models .

Q. What methodological considerations ensure reproducibility in synthesizing and analyzing propan-2-yl 2-sulfamoylbenzoate?

- Methodological Answer : Strict documentation of reaction conditions (pH, solvent ratios, reflux duration) and characterization parameters (NMR acquisition settings, XRD data collection temperatures) is critical. Independent replication by multiple labs using shared protocols (e.g., PubChem deposition standards) minimizes batch variability. Statistical tools like RSD (relative standard deviation) quantify analytical consistency .

Q. How do solvent polarity and hydrogen-bonding networks influence the crystallization behavior of propan-2-yl 2-sulfamoylbenzoate?

- Methodological Answer : Solvent screening (e.g., methanol, acetonitrile, DMF) with Hansen solubility parameters predicts crystallization outcomes. Polar aprotic solvents disrupt hydrogen-bonded dimers, favoring needle-like crystals. Hirshfeld surface analysis (CrystalExplorer) quantifies intermolecular contacts, correlating solvent choice with crystal morphology .

Data Contradiction Analysis

Q. How should researchers resolve conflicting spectroscopic data (e.g., NMR splitting patterns vs. XRD symmetry)?

- Methodological Answer : NMR splitting discrepancies (e.g., unexpected multiplicity due to dynamic effects) require variable-temperature NMR to assess conformational exchange. XRD provides static symmetry; combining both methods clarifies whether anomalies arise from solution dynamics or solid-state packing .

Q. What strategies validate the identity of propan-2-yl 2-sulfamoylbenzoate when mass spectrometry and elemental analysis diverge?

- Methodological Answer : Cross-check HRMS (exact mass) with combustion-based elemental analysis (C, H, N, S). Discrepancies >0.3% indicate impurities or hydration. Re-purification via column chromatography (silica gel, ethyl acetate/hexane) followed by Karl Fischer titration quantifies residual solvents .

Tables for Key Data

| Property | Method | Typical Value | Reference |

|---|---|---|---|

| Melting Point | Differential Scanning Calorimetry (DSC) | 165–167°C | |

| Hydrogen Bonding (N–H···O) | XRD (SHELXL) | N1–H1A···O4: 2.89 Å, 168° | |

| Solubility in Methanol | Gravimetric Analysis | 12.5 mg/mL at 25°C | |

| TGA Decomposition Onset | Thermogravimetric Analysis | 220°C (5% weight loss) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.